molecular formula C4Cl2F7I B1600425 1,2-Dichloro-4-iodoperfluorobutane CAS No. 678-13-7

1,2-Dichloro-4-iodoperfluorobutane

Cat. No.: B1600425
CAS No.: 678-13-7
M. Wt: 378.84 g/mol
InChI Key: YRAAQTPTEGTGOK-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-iodoperfluorobutane is a halogenated organic compound with the molecular formula C4Cl2F7I. It is characterized by the presence of chlorine, iodine, and fluorine atoms attached to a butane backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-4-iodoperfluorobutane can be synthesized through the reaction of tetrafluoroethylene with 1,2-dichloro-2-iodo-1,1,2-trifluoroethane. The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions as in laboratory settings but optimized for higher yields and efficiency. The process may include purification steps such as fractional distillation to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-iodoperfluorobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium iodide or potassium fluoride, typically in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different halogen or functional group substitutions, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives.

Scientific Research Applications

1,2-Dichloro-4-iodoperfluorobutane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-1,1,2,3,3,4,4-heptafluorobutane
  • 1,2-Dichloro-4-bromoperfluorobutane
  • 1,2-Dichloro-4-chloroperfluorobutane

Uniqueness

1,2-Dichloro-4-iodoperfluorobutane is unique due to the presence of iodine, which imparts distinct chemical properties compared to its bromine or chlorine analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for specialized applications.

Properties

IUPAC Name

1,2-dichloro-1,1,2,3,3,4,4-heptafluoro-4-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F7I/c5-1(7,3(6,10)11)2(8,9)4(12,13)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAAQTPTEGTGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)(F)Cl)(C(F)(F)I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448611
Record name 1,2-Dichloro-4-iodoperfluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678-13-7
Record name 1,2-Dichloro-4-iodoperfluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DICHLORO-4-IODO-HEPTAFLUORO-N-BUTANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 400 g of 1,2-dichloro-1-iodotrifluoroethane, 140 g of tetrafluoroethene and 4 g of benzoyl peroxide was heated in 1 L autoclave at 130° C. for 4.5 hours. GC analysis of the reaction mixture (458 g) indicated 37% of starting material, 51% of desired product and 7% of 5,6-dichloro-1-iodoperfluorohexane. The reaction mixture was distilled on a 91 cm spinning band column to give 18.6 g of lower boiler, bp 80°-99° C. (mainly starting material), 138.6 g of starting material, bp 100°-102° C., 50.1 g of mixture of starting material and desired product, bp 103°-140° C. and 211 g of pure desired product, bp 140°-142° C.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
458 g
Type
reactant
Reaction Step Two
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
5,6-dichloro-1-iodoperfluorohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dichloro-4-iodoperfluorobutane
Reactant of Route 2
Reactant of Route 2
1,2-Dichloro-4-iodoperfluorobutane
Reactant of Route 3
1,2-Dichloro-4-iodoperfluorobutane
Reactant of Route 4
1,2-Dichloro-4-iodoperfluorobutane
Reactant of Route 5
1,2-Dichloro-4-iodoperfluorobutane

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